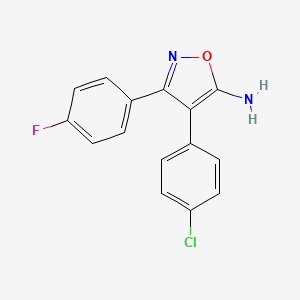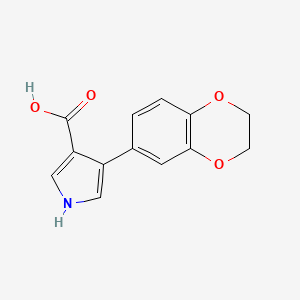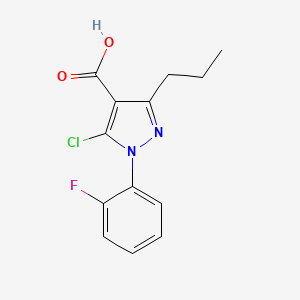
4-(4-Chlorophenyl)-3-(4-fluorophenyl)-1,2-oxazol-5-amine
Descripción general
Descripción
4-(4-Chlorophenyl)-3-(4-fluorophenyl)-1,2-oxazol-5-amine, also known as 4-CPF-OA, is an organic compound that has been used in a variety of scientific research applications. It is a heterocyclic amine that is composed of a 4-chlorophenyl, a 3-fluorophenyl, and a 1,2-oxazol-5-amine ring. It has been used in a range of research studies, including those related to drug development, chemical synthesis, and medicinal chemistry.
Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Activity
Research has highlighted the synthesis of novel heterocyclic compounds containing the 4-(4-chlorophenyl)-3-(4-fluorophenyl)-1,2-oxazol-5-amine fragment. These compounds exhibit significant antibacterial activity against various bacterial strains such as Pseudomonas aeruginosa and Escherichia coli, demonstrating their potential use in developing new antibacterial agents (Mehta, 2016).
Antioxidant Properties
Studies also show the synthesis and evaluation of this compound derivatives for their antioxidant properties. However, most of these compounds did not neutralize superoxide radicals, indicating a selective biological activity (Arutyunyan et al., 2012).
Structural Characterization
Significant research has been conducted on the structural characterization of related compounds. For example, the synthesis of 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles, where the molecular structure was determined using single-crystal diffraction, provided insights into the structural aspects of these compounds (Kariuki et al., 2021).
Anticancer Activity
Another intriguing application is in the field of anticancer research. Derivatives of this compound have been synthesized and evaluated for their cytotoxic activity against various human cancer cell lines, showing promising results as potential anticancer agents (Kleczewska et al., 2019).
Corrosion Inhibition
Furthermore, derivatives of this compound have been studied for their potential as corrosion inhibitors. Quantum chemical and molecular dynamics simulations suggest these compounds could effectively prevent corrosion of iron, indicating their usefulness in industrial applications (Kaya et al., 2016).
Propiedades
IUPAC Name |
4-(4-chlorophenyl)-3-(4-fluorophenyl)-1,2-oxazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN2O/c16-11-5-1-9(2-6-11)13-14(19-20-15(13)18)10-3-7-12(17)8-4-10/h1-8H,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJZHVJQQPYUTDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=C2C3=CC=C(C=C3)Cl)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-N-[(2-methylphenyl)methyl]propanamide](/img/structure/B1420278.png)





![3-[(2-oxo-2,3-dihydro-1H-indol-1-yl)methyl]furan-2-carboxylic acid](/img/structure/B1420284.png)
![2-[(2,4-Difluorophenyl)sulfanyl]-2-phenylacetic acid](/img/structure/B1420288.png)
![2-[(2,5-Difluorophenyl)sulfanyl]-2-phenylacetic acid](/img/structure/B1420289.png)
![4-[1-(2-methoxyethyl)-1H-indol-3-yl]butanoic acid](/img/structure/B1420291.png)


![5-{[(2-Chlorophenyl)methyl]sulfanyl}pyridin-2-amine](/img/structure/B1420297.png)
![1-[2-(Naphthalen-2-ylsulfanyl)acetyl]piperidin-4-one](/img/structure/B1420298.png)